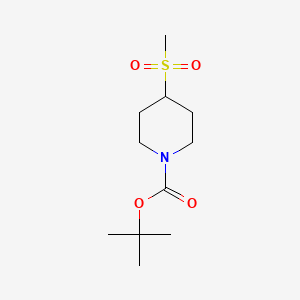

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate

描述

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a methylsulfonyl (mesyl) group at the 4-position of the piperidine ring. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, bromodomain inhibitors, and other bioactive molecules . Its structural rigidity and reactivity make it a versatile scaffold for introducing diverse substituents via nucleophilic substitution, click chemistry, or cross-coupling reactions .

属性

IUPAC Name |

tert-butyl 4-methylsulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17(4,14)15/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDXIJWCSGQNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626311 | |

| Record name | tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189205-49-0 | |

| Record name | tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Principal Synthetic Route

The most common preparation method involves the mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate , converting the hydroxyl group into a methylsulfonyl (mesylate) leaving group.

$$

\text{tert-butyl 4-hydroxypiperidine-1-carboxylate} + \text{methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate}

$$

- Reagents: Methanesulfonyl chloride (MsCl), base (e.g., triethylamine or pyridine)

- Solvents: Dichloromethane (DCM) or 1,4-dioxane

- Temperature: Typically 0 °C to room temperature

- Reaction Time: 12 to 24 hours

- Purification: Flash chromatography or recrystallization

This reaction proceeds via nucleophilic substitution where the hydroxyl group is converted into a mesylate ester, a better leaving group for subsequent transformations.

Detailed Reaction Conditions and Yields

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | tert-butyl 4-hydroxypiperidine-1-carboxylate | Commercially available or synthesized |

| Methanesulfonyl chloride | 1.1 to 1.5 equivalents | Ensures complete conversion |

| Base | Triethylamine or pyridine (1.5 to 2 equiv.) | Neutralizes HCl byproduct |

| Solvent | DCM or 1,4-dioxane | Anhydrous preferred |

| Temperature | 0 °C to room temperature | Cooling controls exothermic reaction |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 60–90% | Depends on scale and purification |

Alternative Preparation Approaches

While mesylation of the hydroxyl precursor is the standard approach, some variations and optimizations have been reported:

- Use of Different Bases: Pyridine can be used instead of triethylamine to improve solubility and reduce side reactions.

- Solvent Variations: Polar aprotic solvents like 1,4-dioxane may enhance reaction rates.

- Temperature Control: Starting the reaction at 0 °C to suppress side reactions, then warming to room temperature for completion.

- Purification Methods:

- Flash chromatography with ethyl acetate/hexane gradients

- Recrystallization from ethanol or ether for improved purity

Representative Experimental Procedure

- Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous dichloromethane under nitrogen atmosphere.

- Cool the solution to 0 °C.

- Add triethylamine dropwise to the solution.

- Slowly add methanesulfonyl chloride dropwise, maintaining the temperature below 5 °C.

- Stir the reaction mixture at room temperature for 12–24 hours.

- Monitor reaction progress by TLC or HPLC.

- Upon completion, quench with water and extract the organic layer.

- Wash organic phase with brine, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure.

- Purify the crude product by flash chromatography on silica gel using ethyl acetate/hexane gradient.

- Dry the purified product under vacuum.

Analytical Characterization Post-Synthesis

- NMR Spectroscopy:

- ^1H NMR shows characteristic tert-butyl singlet (~1.4 ppm) and methylsulfonyl singlet (~3.0 ppm)

- Multiplets corresponding to piperidine ring protons

- Mass Spectrometry:

- Molecular ion peak [M+H]^+ at m/z 279.35 confirms molecular weight

- Melting Point: Typically reported around 192–193 °C (depending on purity)

- Purity Assessment: HPLC or LC-MS to confirm >95% purity

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation of 4-hydroxypiperidine | Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT, 12–24 h | 60–90 | Most common, scalable, reliable |

| Using pyridine as base | Methanesulfonyl chloride, pyridine, DCM, RT | ~70–85 | Alternative base, sometimes cleaner reaction |

| Solvent variation | 1,4-dioxane instead of DCM | 65–80 | May improve solubility and reaction rates |

| Purification by recrystallization | Ethanol or ether recrystallization | N/A | Improves purity, especially for analytical use |

Research Findings and Optimization Insights

- The Boc protecting group is stable under mesylation conditions, allowing selective functionalization at the 4-position.

- Reaction temperature control is critical to minimize side reactions such as over-mesylation or decomposition.

- The choice of base affects reaction rate and byproduct formation; triethylamine is preferred for industrial scalability.

- Purification by silica gel chromatography is effective but recrystallization can be used for large-scale production to reduce solvent use.

- Analytical data consistently confirm the structure and purity, supporting reproducibility across different labs.

化学反应分析

Types of Reactions

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperidine derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Piperidine derivatives without the sulfonyl group.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Key Structural Differences :

- Substituent Flexibility : The methylsulfonyl group in the target compound enhances electrophilicity at the 4-position, enabling nucleophilic substitutions. In contrast, derivatives like 24 (methylsulfonyloxy) act as leaving groups for azide formation .

- Heterocyclic Modifications : Compounds 25 and 17 incorporate triazole or imidazole rings, respectively, which improve binding to biological targets (e.g., kinases or bromodomains) .

- Polarity and Solubility : Hydrophilic substituents (e.g., hydroxyethyl in ) increase solubility, while bulky groups (e.g., pyrimidine in ) enhance target selectivity.

Observations :

- Click Chemistry : High yields (77–83%) are achieved in triazole formations due to copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Nucleophilic Substitution : Reactions with NaH in DMF (e.g., ) require elevated temperatures but provide moderate-to-high yields (78–100%).

- Boc Protection : Mild conditions (room temperature, aqueous/organic solvent mixtures) favor high yields (86%) .

Physicochemical and Spectroscopic Data

Comparative NMR and HRMS data highlight structural distinctions:

Key Insights :

生物活性

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (CAS No. 189205-49-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily acts through interactions with various biological targets. Its structure allows it to participate in several biochemical pathways, including:

- Nucleophilic Substitution : The methylsulfonyl group can facilitate nucleophilic attacks, altering the reactivity of the compound.

- Free Radical Reactions : The compound may engage in free radical reactions, which are crucial in many biological processes.

- Oxidation and Reduction Reactions : The presence of the methylsulfonyl group enables oxidation reactions that can modify cellular components.

Biological Activity and Pharmacological Effects

The compound has shown significant biological activity in various studies:

- Inhibition of Lipoxygenase : this compound has been reported to inhibit 5-lipoxygenase (5-LO) with an IC50 value indicating effective modulation of inflammatory pathways .

- Anti-inflammatory Properties : Research indicates that this compound can reduce the release of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent. For instance, it demonstrated a concentration-dependent inhibition of IL-1β release in macrophages .

Case Studies and Experimental Data

- Study on Anti-inflammatory Effects :

- Comparison with Related Compounds :

Data Table: Summary of Biological Activity

| Biological Activity | Observations | IC50 Value |

|---|---|---|

| Inhibition of 5-LO | Effective modulation of inflammatory pathways | Specific IC50 not provided |

| IL-1β Release Inhibition | Concentration-dependent inhibition | 10 µM - 50 µM |

| Pyroptosis Prevention | Significant reduction in cell death | 35% inhibition at optimal concentration |

常见问题

Q. What isotopic labeling strategies are effective for mechanistic studies?

- Methodological Answer :

- S-Labeling : Incorporate S via reaction with S-methylsulfonyl chloride; validate purity via autoradiography .

- Validation : Use cold competition assays (unlabeled compound) to confirm binding specificity. Scatchard analysis determines dissociation constants (K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。